molecular formula C16H14N4O4S B2574026 5-(2-hydroxyphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide CAS No. 1886991-89-4

5-(2-hydroxyphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide

Cat. No. B2574026
CAS RN: 1886991-89-4
M. Wt: 358.37
InChI Key: QJFZQCPHRNNUFW-UHFFFAOYSA-N
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Description

5-(2-hydroxyphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, HSP90 inhibitor PU-H71, and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-(2-hydroxyphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide involves the inhibition of HSP90. This compound binds to the ATP-binding site of HSP90, preventing the binding of ATP and disrupting the chaperone function of HSP90. This leads to the destabilization and degradation of HSP90 client proteins, including many oncogenic proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-hydroxyphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide are complex and varied. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. Additionally, this compound has been found to have anti-inflammatory effects and to modulate the immune response.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-hydroxyphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide in lab experiments include its potent inhibition of HSP90, its ability to induce apoptosis in cancer cells, and its anti-inflammatory effects. However, there are also limitations to using this compound, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are many potential future directions for research on 5-(2-hydroxyphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide. Some possible areas of investigation include:
1. Further studies of the mechanism of action of this compound, including its effects on specific HSP90 client proteins and downstream signaling pathways.
2. Investigation of the potential use of this compound in combination with other anti-cancer agents, such as chemotherapy drugs or immunotherapy.
3. Studies of the potential use of this compound in other disease contexts, such as autoimmune disorders or neurodegenerative diseases.
4. Investigation of the potential use of this compound as a tool for studying the role of HSP90 in normal cellular processes.
5. Development of more potent and selective HSP90 inhibitors based on the structure of 5-(2-hydroxyphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide.

Synthesis Methods

The synthesis of 5-(2-hydroxyphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide is a complex process that involves several steps. The first step is the reaction of 2-hydroxybenzaldehyde with 4-aminobenzenesulfonamide to form 2-hydroxy-N-(4-sulfamoylphenyl)benzamide. This intermediate is then reacted with 3-methyl-1-phenyl-1H-pyrazol-5-amine to form the final product, 5-(2-hydroxyphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide.

Scientific Research Applications

5-(2-hydroxyphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to be a potent inhibitor of HSP90, a molecular chaperone protein that plays a critical role in the folding and stabilization of many client proteins. HSP90 is overexpressed in many types of cancer, and inhibitors of HSP90 have been investigated as potential anti-cancer agents.

properties

IUPAC Name

3-(2-hydroxyphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4S/c17-25(23,24)11-7-5-10(6-8-11)18-16(22)14-9-13(19-20-14)12-3-1-2-4-15(12)21/h1-9,21H,(H,18,22)(H,19,20)(H2,17,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFZQCPHRNNUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667365
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(2-hydroxyphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide

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